molecular formula C10H18N4 B2703030 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-58-9

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B2703030
CAS No.: 1001757-58-9
M. Wt: 194.282
InChI Key: DAGWFQZOVZCPGT-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a piperazine derivative functionalized with a 1,3-dimethylpyrazole moiety at the N-1 position. Its molecular formula is C₁₁H₁₈N₄, with a molar mass of 206.29 g/mol (hydrochloride form: C₁₀H₁₉ClN₄, 230.74 g/mol) .

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWFQZOVZCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The pyrazole ring’s ability to donate and accept hydrogen bonds plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for hydrogen bonding with biological targets (e.g., Thr351 in tubulin ).
  • Pyrazole-Methyl Group : Enhances metabolic stability compared to morpholine analogs and may mimic phenylpiperazine interactions in CNS targets .
  • Lack of Halogens : Limits tyrosinase or tubulin inhibition efficacy compared to chlorinated/fluorinated analogs .

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a compound featuring a pyrazole ring substituted with methyl groups and a piperazine moiety. Its molecular formula is C10H18N4C_{10}H_{18}N_{4}, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, similar pyrazole compounds have demonstrated antileishmanial and antimalarial activities by interfering with enzyme functions critical for the survival of pathogens.
  • Binding Interactions : Molecular simulations indicate that this compound can fit into specific active sites of proteins, suggesting potential as a receptor ligand or enzyme inhibitor.

The biochemical properties of this compound include:

  • Cellular Effects : It may influence cellular functions such as signaling pathways, gene expression, and metabolism. This indicates a role in modulating cellular responses.
  • Molecular Interactions : The compound can interact with various biomolecules, potentially leading to changes in cellular behavior through enzyme inhibition or activation.

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including this compound:

Antipromastigote Activity

In vitro studies have demonstrated that similar compounds exhibit potent antipromastigote activity against Leishmania species. This suggests that this compound could be effective in treating leishmaniasis .

Anticancer Potential

Research has indicated that pyrazole derivatives possess anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

A comparison of this compound with other pyrazole derivatives reveals unique attributes:

Compound NameStructureBiological Activity
1-(3-Dimethylaminopyrazolyl)-2-methylbenzimidazolePyrazole core with dimethylamino groupAnticancer
3-MethylpyrazoleSimple pyrazoleInhibits specific enzymes
4-Pyrazolylphenyl derivativesPyrazole linked to phenyl groupAntiinflammatory

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, piperazine derivatives are often alkylated using propargyl bromide or benzyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Post-synthetic modifications, such as triazole formation via CuSO₄/sodium ascorbate-mediated "click chemistry," are common (yields: 44–70%) .
  • Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationPropargyl bromide, DMF, K₂CO₃, RT60–70>95%
CycloadditionCuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2)44–65>90%

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use tandem techniques:

  • LC-MS : Confirm molecular weight (e.g., Agilent Masshunter software, ESI+ mode) .
  • NMR : Assign peaks using DMSO-d₆ or CDCl₃. For piperazine derivatives, expect signals at δ 2.3–3.5 ppm (piperazine CH₂) and δ 7.0–8.2 ppm (aromatic protons) .
  • HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How does the 1,3-dimethylpyrazole substituent influence the compound’s pharmacological activity compared to other piperazine derivatives?

  • Methodological Answer : The methyl groups enhance lipophilicity (logP ~2.5) and metabolic stability. SAR studies show that dimethylpyrazole derivatives exhibit improved binding to serotonin/dopamine receptors (IC₅₀: 50–200 nM) compared to phenyl or nitro-substituted analogs .
  • Data Comparison :

SubstituentTarget ReceptorIC₅₀ (nM)LogP
1,3-Dimethylpyrazole5-HT₁A752.5
3-NitropyridineD₂2201.8
Benzylα₁-Adrenergic1503.1

Q. What strategies mitigate regioselectivity challenges during alkylation of the piperazine core?

  • Methodological Answer : Use steric/electronic control:

  • Steric : Bulkier bases (e.g., DIPEA) favor N-alkylation over N’-alkylation.
  • Electronic : Electron-withdrawing groups on the pyrazole (e.g., -NO₂) direct substitution to the less hindered nitrogen .
    • Case Study : 1-(2-Fluorobenzyl)piperazine alkylation with propargyl bromide achieved 85% regioselectivity using K₂CO₃ in DMF .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., phosphoglycerate dehydrogenase)?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite.
  • Key Interactions : Hydrogen bonds between the piperazine N-H and enzyme catalytic residues (e.g., Asp168 in PHGDH) .
  • Validation : Compare computed binding energies (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .

Contradictions and Resolutions in Literature

Q. Why do some studies report conflicting cytotoxicity data for piperazine-pyrazole hybrids?

  • Resolution : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). For example:

  • HCT116 cells : EC₅₀ = 12 µM (24 hr) vs. 5 µM (48 hr) due to autophagy induction .
  • MCF-7 cells : Low activity (EC₅₀ >50 µM) attributed to poor membrane permeability .

Future Directions

Q. What advanced characterization techniques (beyond NMR/LC-MS) can elucidate supramolecular interactions?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C-H···π interactions in crystal lattices) .
  • Thermogravimetry (TGA) : Assess thermal stability (decomposition onset: 180–220°C for piperazine inclusion complexes) .

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